molecular formula C25H25N3O3S B2745730 2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide CAS No. 899962-38-0

2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide

Cat. No. B2745730
M. Wt: 447.55
InChI Key: CQCXKNZICJPFCH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including a benzofuro[3,2-d]pyrimidin-2-yl group, a sulfanyl group, and an acetamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The benzofuro[3,2-d]pyrimidin-2-yl group, for example, is a fused ring system that could contribute to the compound’s stability and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of polar groups like the acetamide could influence its solubility .

Scientific Research Applications

Synthesis and Structural Analysis

The chemical compound shares structural similarities with various pyrimidine derivatives, which have been explored for their unique chemical properties and potential applications in medicinal chemistry. For instance, studies have focused on the synthesis and crystal structure analysis of related compounds, revealing insights into their molecular configurations and interactions. The crystal structures of certain 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides have been characterized, showing a folded conformation that influences their chemical behavior and potential reactivity (S. Subasri et al., 2017; S. Subasri et al., 2016). These studies provide a foundational understanding of how similar compounds might interact at the molecular level, which is crucial for their application in drug design and development.

Antimicrobial and Anticancer Potential

Research has also explored the antimicrobial and anticancer potential of pyrimidine derivatives. For example, compounds synthesized from pyrimidine have shown significant insecticidal and antibacterial activities, indicating their potential as bioactive agents (P. P. Deohate & Kalpana A. Palaspagar, 2020). Moreover, the development of thieno[2,3-d]pyrimidine antifolates as inhibitors for key enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR) highlights their promise in cancer therapy (A. Gangjee et al., 2008). These enzymes are critical for DNA synthesis and cell division, making their inhibitors valuable in the fight against cancer.

Safety And Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The study of complex organic compounds like this one is a vibrant field of research, with potential applications in areas like drug discovery, materials science, and more . Further studies could focus on understanding its synthesis, properties, and potential uses.

properties

IUPAC Name

2-[(3-cyclopentyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S/c1-15-11-12-17(13-16(15)2)26-21(29)14-32-25-27-22-19-9-5-6-10-20(19)31-23(22)24(30)28(25)18-7-3-4-8-18/h5-6,9-13,18H,3-4,7-8,14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCXKNZICJPFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4CCCC4)OC5=CC=CC=C53)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide

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